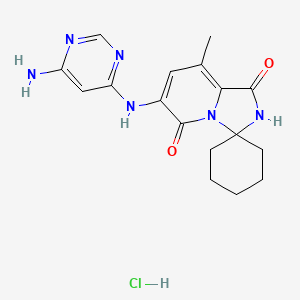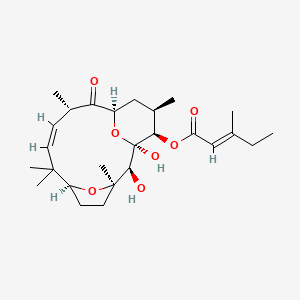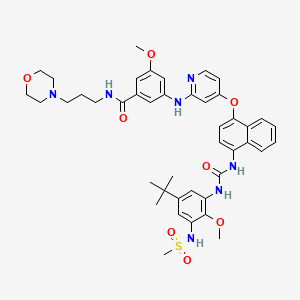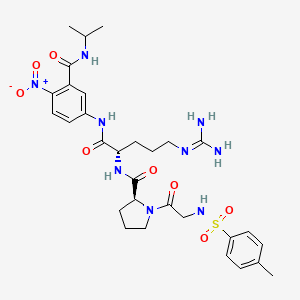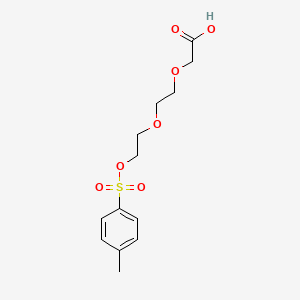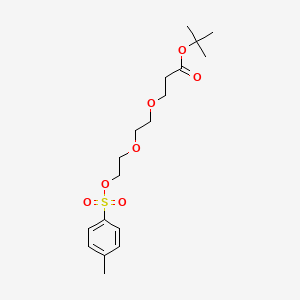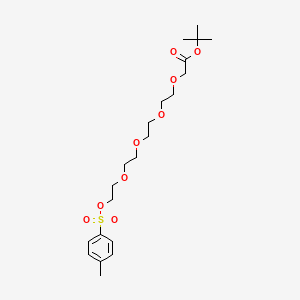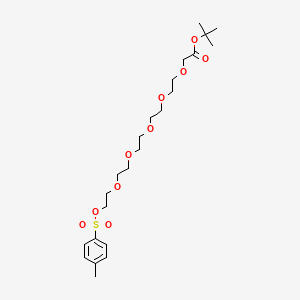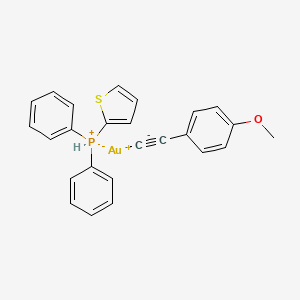
TrxR-IN-D9
Descripción general
Descripción
diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is a potent and selective inhibitor of thioredoxin reductase, an enzyme that plays a crucial role in maintaining the redox balance within cells. This compound has shown significant potential in inhibiting tumor proliferation both in vitro and in vivo, making it a promising candidate for cancer research and therapy .
Aplicaciones Científicas De Investigación
diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In cancer research, it has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 and HT-29 cells .
Mecanismo De Acción
Target of Action
TrxR-IN-D9 is a potent and selective inhibitor of thioredoxin reductase (TrxR) . TrxR is a key enzyme involved in redox regulation and antioxidant defense . It plays a significant role in maintaining the redox balance of cells .
Mode of Action
This compound acts by blocking the redox-active selenenylsulfide motif of TrxR in an irreversible manner . It displays high selectivity over glutathione reductase, with an EC50 value of 2.8 nM .
Biochemical Pathways
The TrxR system is a main redox control system that is integral to scavenging reactive oxygen species (ROS) and protecting cells from the damages of free radicals . This system contains a Trx protein as a donor of hydrogen that is reduced by TrxR enzyme using NADPH to promote its activities . This compound, by inhibiting TrxR, disrupts this system and affects the redox balance within the cell .
Result of Action
This compound has the capability to inhibit tumor proliferation both in vitro and in vivo . It selectively reduces the viability and proliferation of MCF-7 and HT-29 cancer cells . In addition, it induces necrosis/apoptosis of these cells . In animal models, this compound effectively inhibits the growth of tumors .
Análisis Bioquímico
Biochemical Properties
TrxR-IN-D9 plays a significant role in biochemical reactions, primarily as an inhibitor of thioredoxin reductase . This enzyme, along with thioredoxin (Trx) and NADPH, forms the Trx system, which is involved in redox regulation and antioxidant defense . This compound acts by blocking the redox-active selenenylsulfide motif of TrxR in an irreversible manner .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The Trx system, which this compound inhibits, is over-expressed in different tumors and is linked to the pathogenesis of several human diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly blocking the redox-active selenenylsulfide motif of TrxR . This inhibition disrupts the Trx system’s function, leading to changes in gene expression and potentially contributing to the development and progression of cancer .
Metabolic Pathways
This compound is involved in the metabolic pathways of the Trx system . It interacts with the enzyme TrxR, disrupting its function and potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is synthesized through a series of chemical reactions involving gold (I) compounds. The synthesis typically involves the reaction of gold (I) chloride with thionyldiphenyl phosphine and 4-methylphenyl acetylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to obtain the final product .
Industrial Production Methods: While specific industrial production methods for diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) are not widely documented, the synthesis generally follows the principles of organometallic chemistry, involving the careful handling of gold (I) compounds and the use of specialized equipment to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) primarily undergoes redox reactions due to its interaction with thioredoxin reductase. It acts by blocking the redox-active selenenylsulfide motif of thioredoxin reductase in an irreversible manner .
Common Reagents and Conditions: The synthesis of diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) involves reagents such as gold (I) chloride, thionyldiphenyl phosphine, and 4-methylphenyl acetylene. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed: The major product formed from the synthesis of diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is the phosphinyl gold (I) acetylide complex, which exhibits high stability and selectivity towards thioredoxin reductase .
Comparación Con Compuestos Similares
Similar Compounds:
- Auranofin
- Bay11-7085
- AU1
- AU5
Uniqueness: diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is unique due to its high selectivity and potency towards thioredoxin reductase, with an EC50 value of 2.8 nM . Unlike other inhibitors, diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) does not significantly affect the catalytic activity of glutathione reductase, making it a more targeted and effective compound for cancer therapy .
Propiedades
IUPAC Name |
diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13PS.C9H7O.Au/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;1-3-8-4-6-9(10-2)7-5-8;/h1-13H;4-7H,2H3;/q;-1;+1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROLHVHTLXUINH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#[C-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CS3.[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21AuOPS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


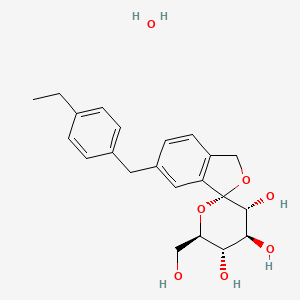
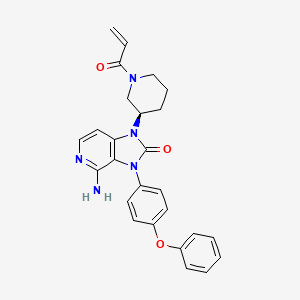
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)
